molecular formula C20H13N5O4 B11635133 N-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4-amine

N-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B11635133
M. Wt: 387.3 g/mol
InChI Key: ONMAJLFNXRHXHF-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4-amine: is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features nitro groups on both phenyl rings, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in N-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4-amine can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which can further participate in various chemical reactions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions activated by the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso derivatives or other oxidized forms.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4-amine is not fully understood but is believed to involve interactions with specific molecular targets. The nitro groups and quinazoline core may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-nitrophenyl)-2-phenylquinazolin-4-amine: Lacks the nitro group on the second phenyl ring.

    N-(4-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4-amine: Has nitro groups on both phenyl rings but at different positions.

Uniqueness

N-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4-amine is unique due to the specific positioning of the nitro groups, which can influence its chemical reactivity and biological activity. This positioning may result in distinct interactions with molecular targets compared to similar compounds.

Properties

Molecular Formula

C20H13N5O4

Molecular Weight

387.3 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C20H13N5O4/c26-24(27)15-10-8-13(9-11-15)19-22-18-7-2-1-6-17(18)20(23-19)21-14-4-3-5-16(12-14)25(28)29/h1-12H,(H,21,22,23)

InChI Key

ONMAJLFNXRHXHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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